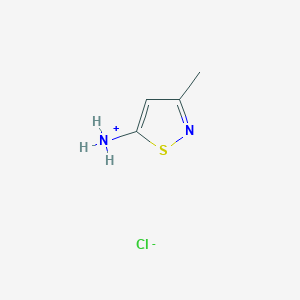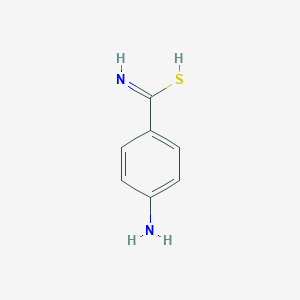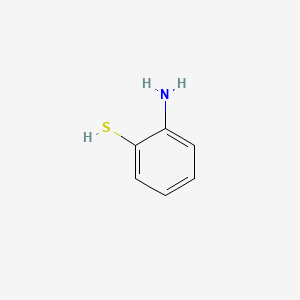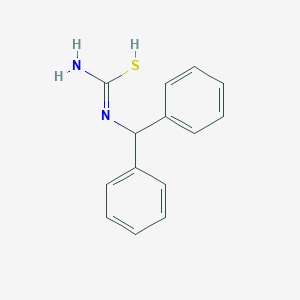![molecular formula C8H9ClF3NO B7723513 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride](/img/structure/B7723513.png)
1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO. It is known for its unique structure, which includes an aminooxy group and a trifluoromethyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
化学反応の分析
1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or hydroxylamines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
類似化合物との比較
1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride can be compared with similar compounds such as:
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride: This compound has a similar structure but with the trifluoromethyl group in the para position.
1-[(Aminooxy)methyl]-2-(trifluoromethyl)benzene hydrochloride: This compound has the trifluoromethyl group in the ortho position.
1-[(Aminooxy)methyl]-3-(difluoromethyl)benzene hydrochloride: This compound has a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminooxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl]methoxyazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTGRJGZUXUCIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CO[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[2-(Ammoniooxy)ethoxy]-3-(trifluoromethyl)benzene chloride](/img/structure/B7723507.png)
![(E)-[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride](/img/structure/B7723525.png)

